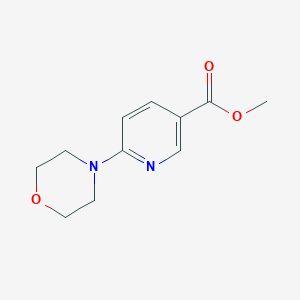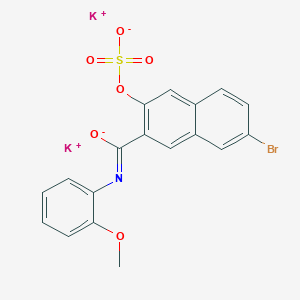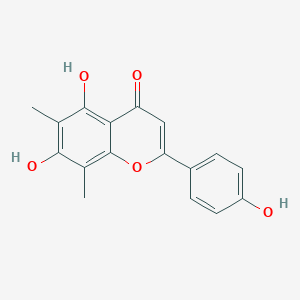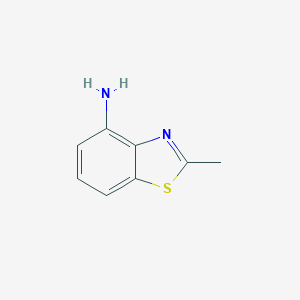
2-乙基对二甲苯
描述
2-Ethyl-p-xylene, commonly referred to as p-xylene, is a significant chemical used in the production of polyethylene terephthalate (PET), which finds applications in polyester fibers, films, and bottles. The interest in p-xylene has grown due to its potential to be produced from renewable biomass feedstocks, offering a sustainable alternative to petroleum-derived chemicals .
Synthesis Analysis
The synthesis of p-xylene from renewable sources has been extensively studied. A common pathway involves the Diels–Alder cycloaddition of 2,5-dimethylfuran (DMF) and ethylene, followed by dehydration of the cycloadduct intermediate. This reaction can be catalyzed by various zeolite catalysts, with phosphorus-containing zeolite Beta showing an unprecedented yield of 97% for p-xylene . Another study reports the synthesis of p-xylene using only ethylene as a feedstock, through the trimerization of ethylene to hexene, conversion to 2,4-hexadiene, and a subsequent Diels-Alder reaction with ethylene .
Molecular Structure Analysis
The molecular structure of p-xylene consists of a benzene ring with two methyl groups at the para positions. The synthesis process often involves intermediates such as oxa-norbornene derivatives, which are formed during the Diels–Alder cycloaddition and are later dehydrated to form p-xylene .
Chemical Reactions Analysis
The Diels–Alder reaction is a key step in the synthesis of p-xylene from DMF and ethylene. This reaction can be catalyzed by both Lewis and Bronsted acids, with Bronsted acids being particularly effective at catalyzing the subsequent dehydration step. The presence of Bronsted acid sites in zeolites can also catalyze the dehydration of the Diels–Alder cycloadduct, which is a critical step in the production of p-xylene . Secondary reactions, such as the addition of DMF to the substrate following the Diels–Alder reaction, can lead to byproducts, but these can be minimized by using an inert solvent or a weak Bronsted acid site .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-xylene and its intermediates are influenced by the presence of methyl branches and the overall molecular structure. For instance, the melting point and heat of fusion of copolymers decrease as the branch content increases, which is relevant for understanding the thermal behavior of materials derived from p-xylene . The synthesis of p-xylene from ethylene also demonstrates the importance of molecular structure, as the selective formation of the para isomer without contamination by ortho and meta isomers is a significant advantage for industrial applications .
科学研究应用
对二甲苯的可再生生产:对二甲苯是聚对苯二甲酸乙二醇酯 (PET) 生产中使用的一种主要化学品,传统上是从石油来源中提取的。然而,最近的研究集中在可再生生产方法上。Cho 等人 (2017) 报告了一种使用含磷沸石 Beta 催化剂将生物质原料转化为对二甲苯的有效方法,收率为 97%,突出了从生物质中可再生生产对二甲苯的潜在途径 (Cho 等人,2017)。
生物质衍生呋喃的环加成:Williams 等人 (2012) 研究了使用沸石催化剂促进乙烯和 2,5-二甲基呋喃(一种生物质衍生化合物)环加成反应的可再生对二甲苯生产途径。该方法对对二甲苯的选择性达到 75%,为传统生产方法提供了可持续的替代方案 (Williams 等人,2012)。
Diels-Alder 反应网络分析:Do 等人 (2013) 对使用 HY 沸石作为催化剂从 2,5-二甲基呋喃和乙烯生产对二甲苯的反应网络进行了深入分析。他们的研究有助于理解该反应的复杂性,并为改进催化剂设计和工艺优化铺平了道路 (Do 等人,2013)。
从乙烯合成:Lyons 等人 (2012) 报告了一种以乙烯为唯一原料的新型对二甲苯合成方法。该工艺包括将己烯转化为 2,4-己二烯,然后与乙烯进行 Diels-Alder 反应,为从可再生资源生产对二甲苯提供了新途径 (Lyons 等人,2012)。
生物质衍生的可再生芳烃:Maneffa 等人 (2016) 综述了从生物质生产对二甲苯的最新技术。他们讨论了各种催化途径以及生物质衍生对二甲苯商业化的前景,这是朝可持续生产这种重要化学品迈出的关键一步 (Maneffa 等人,2016)。
安全和危害
2-Ethyl-p-xylene is harmful if swallowed and causes serious eye damage . It is also a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .
属性
IUPAC Name |
2-ethyl-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIUBBVSOWPLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061951 | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethyl-p-xylene | |
CAS RN |
1758-88-9 | |
| Record name | 1,4-Dimethyl-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)




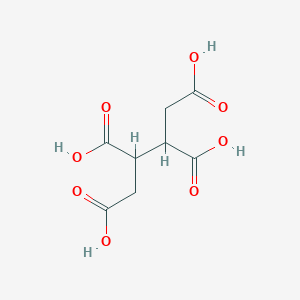
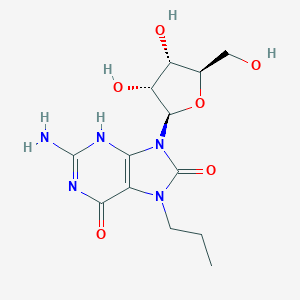
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
